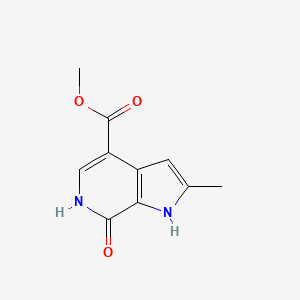
1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate: is a chemical compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their ability to act as ligands in coordination chemistry and catalysis. The unique structure of this compound allows it to stabilize various metal centers, making it a valuable compound in both academic research and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis as catalysts .
Mode of Action
The compound acts as a ligand for palladium complexes in amination reactions of aryl halides . It’s also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
Biochemical Pathways
It’s known that it plays a crucial role in various organic synthesis reactions, including cross-coupling reactions .
Result of Action
The result of the compound’s action is the facilitation of various organic synthesis reactions. For instance, it’s used to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate can be synthesized through the reaction of 1,3-Bis(2,6-di-i-propylphenyl)imidazolium chloride with sodium bicarbonate. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form the corresponding imidazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bicarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under mild conditions.
Major Products:
Oxidation: Imidazolium salts.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolium compounds.
Scientific Research Applications
1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound can stabilize metal centers and facilitate various catalytic reactions, such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and as a stabilizing agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may act as a delivery vehicle for metal-based drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to stabilize metal nanoparticles and facilitate their incorporation into various matrices.
Comparison with Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
Comparison: 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate is unique due to its bicarbonate group, which imparts different reactivity and stability compared to other similar compounds. For example, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride lacks the bicarbonate group and therefore has different solubility and reactivity properties. The presence of the bicarbonate group in this compound also allows it to participate in unique substitution reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;hydrogen carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.CH2O3/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3)4/h9-21H,1-8H3;(H2,2,3,4)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZXQLQEVHESQH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B6309637.png)





![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)


